Cas no 186665-89-4 (ethyl 2,2-difluorocyclohexane-1-carboxylate)

Ethyl 2,2-difluorocyclohexane-1-carboxylate is a fluorinated cyclohexane derivative with potential applications in pharmaceutical and agrochemical synthesis. The presence of two fluorine atoms at the 2-position enhances its reactivity and stability, making it a valuable intermediate for constructing complex molecules. The ethyl ester group provides versatility for further functionalization, such as hydrolysis or transesterification. This compound is particularly useful in medicinal chemistry for introducing fluorinated motifs, which can improve metabolic stability and bioavailability in drug candidates. Its well-defined structure and purity make it suitable for precise synthetic applications. Proper handling and storage under inert conditions are recommended to maintain its integrity.
ethyl 2,2-difluorocyclohexane-1-carboxylate structure
186665-89-4 structure
Product Name:ethyl 2,2-difluorocyclohexane-1-carboxylate
CAS No:186665-89-4
MF:C9H14F2O2
MW:192.203070163727
MDL:MFCD12922658
CID:2846768
PubChem ID:50998426
Update Time:2025-05-20

ethyl 2,2-difluorocyclohexane-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 2,2-difluorocyclohexane-1-carboxylate
    • SCHEMBL2126027
    • Ethyl2,2-Difluorocyclohexanecarboxylate
    • AKOS005259962
    • Ethyl 2,2-Difluorocyclohexanecarboxylate
    • W19139
    • AS-65980
    • EN300-221126
    • 186665-89-4
    • Z1201626849
    • LHA66589
    • 819-331-4
    • MDL: MFCD12922658
    • Inchi: 1S/C9H14F2O2/c1-2-13-8(12)7-5-3-4-6-9(7,10)11/h7H,2-6H2,1H3
    • InChI Key: VATHLMFXMIPDCA-UHFFFAOYSA-N
    • SMILES: FC1(CCCCC1C(=O)OCC)F

Computed Properties

  • Exact Mass: 192.09618601g/mol
  • Monoisotopic Mass: 192.09618601g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 192
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 26.3Ų

ethyl 2,2-difluorocyclohexane-1-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
E902998-25mg
ethyl 2,2-difluorocyclohexane-1-carboxylate
186665-89-4
25mg
$ 50.00 2022-06-05
TRC
E902998-50mg
ethyl 2,2-difluorocyclohexane-1-carboxylate
186665-89-4
50mg
$ 70.00 2022-06-05
TRC
E902998-250mg
ethyl 2,2-difluorocyclohexane-1-carboxylate
186665-89-4
250mg
$ 275.00 2022-06-05
Fluorochem
043257-250mg
Ethyl 2,2-Difluorocyclohexanecarboxylate
186665-89-4 95%
250mg
£84.00 2022-03-01
Fluorochem
043257-1g
Ethyl 2,2-Difluorocyclohexanecarboxylate
186665-89-4 95%
1g
£165.00 2022-03-01
Fluorochem
043257-5g
Ethyl 2,2-Difluorocyclohexanecarboxylate
186665-89-4 95%
5g
£670.00 2022-03-01
Fluorochem
043257-25g
Ethyl 2,2-Difluorocyclohexanecarboxylate
186665-89-4 95%
25g
£2152.00 2022-03-01
eNovation Chemicals LLC
D763737-100mg
ethyl 2,2-difluorocyclohexane-1-carboxylate
186665-89-4 95%
100mg
$160 2024-06-06
eNovation Chemicals LLC
D763737-250mg
ethyl 2,2-difluorocyclohexane-1-carboxylate
186665-89-4 95%
250mg
$225 2024-06-06
eNovation Chemicals LLC
D763737-1g
ethyl 2,2-difluorocyclohexane-1-carboxylate
186665-89-4 95%
1g
$420 2024-06-06

Additional information on ethyl 2,2-difluorocyclohexane-1-carboxylate

Introduction to Ethyl 2,2-Difluorocyclohexane-1-Carboxylate (CAS No. 186665-89-4)

Ethyl 2,2-difluorocyclohexane-1-carboxylate, with the CAS number 186665-89-4, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to the class of fluorinated cyclic esters, which are known for their unique chemical properties and potential applications in various scientific domains.

The molecular structure of ethyl 2,2-difluorocyclohexane-1-carboxylate consists of a cyclohexane ring substituted with two fluorine atoms at the 2-position and an ester group at the 1-position, linked to an ethyl moiety. This specific arrangement imparts distinct reactivity and stability characteristics, making it a valuable intermediate in synthetic chemistry. The presence of fluorine atoms enhances the compound's metabolic stability and lipophilicity, which are critical factors in drug design and development.

In recent years, there has been a growing interest in fluorinated compounds due to their ability to modulate biological activity and improve pharmacokinetic profiles. Ethyl 2,2-difluorocyclohexane-1-carboxylate has been explored as a building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. Its structural features make it a promising candidate for further investigation in medicinal chemistry.

One of the most compelling aspects of ethyl 2,2-difluorocyclohexane-1-carboxylate is its role in the synthesis of bioactive molecules. Researchers have leveraged its reactive sites to develop new compounds with potential applications in oncology, inflammation, and infectious diseases. For instance, studies have demonstrated its utility in constructing fluorinated analogs of known drugs, which exhibit enhanced efficacy and reduced side effects.

The pharmaceutical industry has been particularly interested in fluorinated esters due to their favorable pharmacokinetic properties. Ethyl 2,2-difluorocyclohexane-1-carboxylate serves as a key intermediate in the synthesis of prodrugs and drug candidates that require improved solubility and bioavailability. Its incorporation into larger molecular frameworks can lead to compounds with prolonged half-lives and targeted delivery systems.

Moreover, the unique electronic properties of fluorine atoms contribute to the conformational flexibility of ethyl 2,2-difluorocyclohexane-1-carboxylate, allowing for diverse structural modifications. This flexibility is advantageous in drug design, as it enables the optimization of binding affinity and selectivity against biological targets. Recent computational studies have highlighted its potential as a scaffold for developing small-molecule inhibitors with high specificity.

The synthetic pathways involving ethyl 2,2-difluorocyclohexane-1-carboxylate have also been refined to enhance yield and purity. Advances in catalytic methods have enabled more efficient transformations, reducing the need for harsh conditions and minimizing byproduct formation. These improvements are crucial for large-scale production and ensure that pharmaceutical manufacturers can access high-quality starting materials for drug development.

In conclusion, ethyl 2,2-difluorocyclohexane-1-carboxylate (CAS No. 186665-89-4) represents a significant advancement in synthetic chemistry with broad implications for pharmaceutical research. Its unique structural features and reactivity make it an indispensable tool for medicinal chemists seeking to develop innovative therapeutic agents. As research continues to uncover new applications for this compound, its importance in drug discovery is likely to grow even further.

Recommended suppliers
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
NewCan Biotech Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
NewCan Biotech Limited
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent